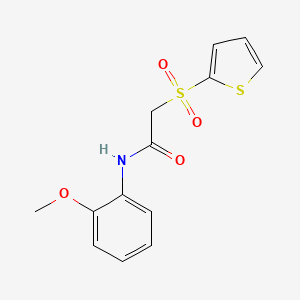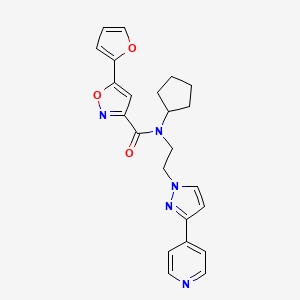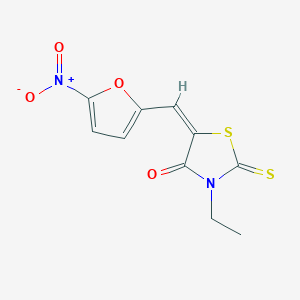![molecular formula C14H11FN4O B2795172 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034338-97-9](/img/structure/B2795172.png)
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activities . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea”, has been reported in the literature . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” is based on the pyrazolo[3,4-b]pyridine skeleton . The structure series were obtained using β-enaminone derivatives .Chemical Reactions Analysis
The compound “1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” and its derivatives have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” include good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Agents
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea derivatives have been explored for their potential antimicrobial and antiproliferative activities. For instance, Desai et al. (2016) synthesized a series of compounds that were tested for their in vitro antimicrobial activity, showing significant efficacy against various bacterial strains. Additionally, Ananda et al. (2016) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, demonstrating potent cytotoxic effects against breast cancer and leukemic cells, indicating their potential as antiproliferative agents (Desai et al., 2016) (Ananda et al., 2016).
Photophysical Studies
The photophysical behavior of similar pyrazole derivatives has been studied in various micellar solutions, revealing insights into the influence of micelles on the photophysics of these compounds. Such studies provide valuable information for designing fluorescent materials and sensors (Banerjee et al., 2008).
Hydrogel Formation and Material Science
Research by Lloyd and Steed (2011) has shown that certain urea derivatives can form hydrogels in acidic conditions, with the rheology and morphology of these gels being dependent on the anion identity. This property is significant for applications in material science, particularly in designing materials with tunable physical properties (Lloyd & Steed, 2011).
Metabolic Biotransformation Studies
Metabolic biotransformation studies, such as those performed on novel oxazolidinone antibacterial drugs like FYL-67, which is a linezolid analogue, provide crucial insights into the metabolic pathways of such compounds. Understanding these pathways is essential for drug development and the creation of analytical methods for biological sample quantification (Sang et al., 2016).
Mecanismo De Acción
The mechanism of action of “1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” is related to its inhibitory activity against Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .
Direcciones Futuras
The compound “1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” and its derivatives have shown potential for further exploration due to their inhibitory activities . Future research could focus on optimizing the synthesis process, exploring other biological activities, and conducting comprehensive safety evaluations.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c15-10-1-3-11(4-2-10)17-14(20)18-12-6-8-19-13(9-12)5-7-16-19/h1-9H,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUORTVLUCSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC3=CC=NN3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/no-structure.png)
![2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795091.png)



![6-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2795098.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2795099.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2795103.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2795104.png)


![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2795110.png)
